2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide
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Overview
Description
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a triazole ring substituted with a difluoromethyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of an appropriate hydrazide with a suitable nitrile.
Coupling of the Rings: The pyrazole and triazole rings are then coupled through an acetamide linkage, which can be achieved by reacting the pyrazole derivative with an acyl chloride derivative of the triazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole and triazole derivatives.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid
- 3-(Difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole
Uniqueness
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide is unique due to the combination of its pyrazole and triazole rings, each with distinct substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C11H13ClF2N6OS |
---|---|
Molecular Weight |
350.78 g/mol |
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]acetamide |
InChI |
InChI=1S/C11H13ClF2N6OS/c1-3-22-11-16-15-10(9(13)14)20(11)18-8(21)5-19-4-7(12)6(2)17-19/h4,9H,3,5H2,1-2H3,(H,18,21) |
InChI Key |
RHRDTJFFIDLKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1NC(=O)CN2C=C(C(=N2)C)Cl)C(F)F |
Origin of Product |
United States |
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